1-(Pyridin-3-ylmethyl)piperazine

Sigma receptor pharmacology Receptor binding Structure-activity relationship

1-(Pyridin-3-ylmethyl)piperazine (CAS 39244-80-9), also known as 1-(3-pyridylmethyl)piperazine or 1-PMP, is a heterocyclic organic compound belonging to the aralkylamine class. It consists of a piperazine ring linked via a methylene bridge to the 3-position of a pyridine ring, yielding a molecular formula of C10H15N3 and molecular weight of 177.25 g/mol.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 39244-80-9
Cat. No. B1329924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-ylmethyl)piperazine
CAS39244-80-9
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CN=CC=C2
InChIInChI=1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2
InChIKeyUNGUQQBXDOAOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-ylmethyl)piperazine (CAS 39244-80-9): Comparative Evidence Guide for Scientific Procurement and Research Selection


1-(Pyridin-3-ylmethyl)piperazine (CAS 39244-80-9), also known as 1-(3-pyridylmethyl)piperazine or 1-PMP, is a heterocyclic organic compound belonging to the aralkylamine class . It consists of a piperazine ring linked via a methylene bridge to the 3-position of a pyridine ring, yielding a molecular formula of C10H15N3 and molecular weight of 177.25 g/mol . This compound functions primarily as a fragment molecule and versatile scaffold for medicinal chemistry applications, particularly in central nervous system drug discovery where it serves as a core structural motif for the synthesis of sigma receptor ligands, dopamine receptor antagonists, and serotonergic agents [1]. The 3-pyridylmethyl substitution pattern confers distinct receptor recognition properties compared to regioisomeric 2-pyridyl and 4-pyridyl analogs, a differentiation that carries quantifiable implications for target engagement and downstream biological activity [2].

Procurement Risk Assessment: Why 1-(Pyridin-3-ylmethyl)piperazine Cannot Be Generically Substituted with Regioisomeric Analogs


The procurement decision between 1-(pyridin-3-ylmethyl)piperazine and its closely related regioisomers—specifically 1-(pyridin-2-ylmethyl)piperazine and 1-(pyridin-4-ylmethyl)piperazine—carries direct experimental consequences due to position-dependent sigma receptor subtype selectivity [1]. Research explicitly demonstrates that the pyridyl nitrogen position dictates whether the scaffold preferentially engages σ1 versus σ2 receptors: (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptor recognition, whereas (2-pyridyl)piperazines favor σ2 receptors [1]. This differential selectivity profile arises from distinct spatial and electronic interactions between the pyridyl nitrogen and receptor binding pockets, a structural nuance that renders simple analog substitution scientifically invalid in any sigma receptor-targeted program [2]. Consequently, substituting the 3-pyridyl regioisomer with a 2-pyridyl or 4-pyridyl variant—even if commercially available at lower cost—would fundamentally alter the biological signature of the experimental system, introducing confounding variables that compromise data reproducibility and target validation .

Quantitative Differentiation Evidence: 1-(Pyridin-3-ylmethyl)piperazine Versus Regioisomeric and Functional Analogs


Sigma-1 Receptor Selectivity Differentiation Between 3-Pyridyl and 2-Pyridyl Regioisomers

1-(Pyridin-3-ylmethyl)piperazine exhibits preferential binding and functional orientation toward σ1 receptors, whereas its 2-pyridyl regioisomeric analog (1-(pyridin-2-ylmethyl)piperazine) demonstrates predominant σ2 receptor recognition [1]. This regioisomer-dependent selectivity represents a structurally defined bifurcation in sigma receptor subtype engagement that is directly attributed to the spatial positioning of the pyridyl nitrogen atom within the ligand scaffold [2].

Sigma receptor pharmacology Receptor binding Structure-activity relationship

Verified Utility as a Key Synthetic Intermediate in Antipsychotic Candidate Development (SLV313)

The 1-(pyridin-3-ylmethyl)piperazine scaffold constitutes the core structural motif of SLV313 (adoprazine), a clinical-stage antipsychotic candidate that was systematically characterized in peer-reviewed literature . SLV313—formally 1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride—incorporates the 3-pyridylmethylpiperazine framework and demonstrates a dual pharmacological profile as a full D2/3 receptor antagonist (pA2 = 9.3 at hD2, pA2 = 8.9 at hD3) and full 5-HT1A receptor agonist (pEC50 = 9.0) [1]. This contrasts with the 2-pyridyl and 4-pyridyl regioisomers, which have not been reported as scaffolds for advanced clinical candidates with dual D2/5-HT1A activity.

Antipsychotic drug discovery Dopamine receptor Serotonin receptor

Fragment-Based Design Utility with Dual Nitrogen Functionalization Sites Versus Mono-Substitutable Analogs

1-(Pyridin-3-ylmethyl)piperazine offers two chemically distinct nitrogen-containing moieties—a secondary amine on the piperazine ring and a pyridyl nitrogen at the 3-position of the aromatic ring—each capable of independent functionalization for molecular linking, expansion, and modification [1]. This dual-site reactivity distinguishes it from simpler arylpiperazine fragments that lack the hydrogen-bonding capable pyridyl nitrogen, such as 1-benzylpiperazine [2]. The pyridine moiety at the 3-position specifically enables hydrogen bonding with protein targets and metal coordination, a feature absent in the phenyl ring of 1-benzylpiperazine .

Fragment-based drug discovery Scaffold diversification Medicinal chemistry

Procurement-Grade Purity Specifications and Quality Control Documentation

Commercially available 1-(pyridin-3-ylmethyl)piperazine from reputable vendors is supplied with a minimum purity specification of 97% as determined by gas chromatography (GC), accompanied by Certificates of Analysis (COA) and batch-specific Safety Data Sheets (SDS) . Physical properties including boiling point (298.6 °C at 760 mmHg), density (1.073–1.1 g/cm³ at 20°C), refractive index (1.55), and XLogP3 (-0.2) are documented to facilitate handling and formulation [1]. Storage conditions are specified as 0–8 °C for the free base liquid form and 2–8 °C for solid hydrochloride salt preparations [2]. In contrast, the 2-pyridyl and 4-pyridyl regioisomers are less extensively documented in primary technical datasheets, with limited publicly accessible batch-specific quality metrics.

Quality control Analytical chemistry Procurement specification

Evidence-Anchored Application Scenarios for 1-(Pyridin-3-ylmethyl)piperazine Procurement


Sigma-1 Receptor Targeted Ligand Synthesis in CNS Drug Discovery Programs

Researchers developing σ1 receptor-selective ligands for neurological or psychiatric indications should procure 1-(pyridin-3-ylmethyl)piperazine rather than its 2-pyridyl regioisomer. The (3-pyridyl)piperazine scaffold confers preferential σ1 receptor recognition, whereas (2-pyridyl)piperazines favor σ2 receptors [1]. This selectivity orientation is essential for programs targeting σ1-mediated pathways implicated in methamphetamine abuse pharmacotherapy and neuroprotection, where σ1-selective antagonism has demonstrated attenuation of stimulant and neurotoxic effects in preclinical models [2].

Fragment-Based Drug Discovery Requiring Dual Nitrogen Functionalization Sites

Medicinal chemistry teams employing fragment-based drug discovery strategies should select 1-(pyridin-3-ylmethyl)piperazine over 1-benzylpiperazine when maximum synthetic versatility and hydrogen-bonding capacity are required. The target compound provides two distinct nitrogen-containing moieties for molecular linking, expansion, and modification, whereas the benzyl analog offers only the piperazine secondary amine [1]. The pyridyl nitrogen at the 3-position enables additional hydrogen-bonding interactions with protein targets that are absent in the phenyl ring of 1-benzylpiperazine, expanding the pharmacophoric toolkit for hit-to-lead optimization [2].

Synthesis of Dual Dopaminergic-Serotonergic Pharmacological Probes Based on Validated Scaffolds

Investigators developing compounds with combined dopamine D2/D3 receptor antagonism and serotonin 5-HT1A receptor agonism—a pharmacological profile associated with atypical antipsychotic activity—should utilize 1-(pyridin-3-ylmethyl)piperazine as the core scaffold. This specific regioisomer has been successfully incorporated into SLV313, a fully characterized clinical-stage candidate demonstrating h5-HT1A agonism (pEC50 = 9.0) and hD2/hD3 antagonism (pA2 = 9.3 and 8.9, respectively) [1]. Neither the 2-pyridyl nor 4-pyridyl regioisomers have been reported as scaffolds for compounds achieving this clinically validated dual functional profile [2].

Regulated Research Environments Requiring Batch-Specific Quality Control Documentation

Laboratories operating under Good Laboratory Practice (GLP) guidelines or preparing materials for peer-reviewed publication should procure 1-(pyridin-3-ylmethyl)piperazine from vendors supplying comprehensive Certificates of Analysis and batch-specific purity documentation. The compound is commercially available with minimum purity specifications of 97% (GC) and fully documented physical properties including boiling point (298.6 °C at 760 mmHg), density (1.073–1.1 g/cm³), and XLogP3 (-0.2) [1][2]. This level of analytical characterization supports reproducible experimental conditions and satisfies journal and funding agency requirements for material identity verification [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-3-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.